molecular formula C15H22N2 B8255060 (1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B8255060
M. Wt: 230.35 g/mol
InChI Key: HLTSXIQQDWKWBM-GOOCMWNKSA-N
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Description

(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound with a unique structure that includes a benzyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of benzylated or methylated derivatives.

Scientific Research Applications

(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to the presence of both a benzyl group and a methyl group, which confer distinct chemical properties and biological activities compared to its analogs. This structural uniqueness makes it a valuable compound for drug development and synthetic applications.

Properties

IUPAC Name

(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-13-9-14-7-8-15(10-13)17(14)11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3/t13?,14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTSXIQQDWKWBM-GOOCMWNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1C[C@H]2CC[C@@H](C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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